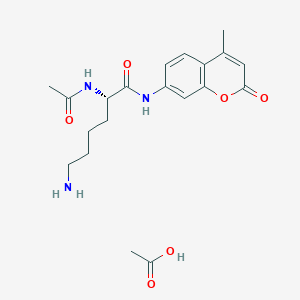
2-Ethoxyquinoline-6-carboxylic acid; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyquinoline-6-carboxylic acid (EQCA) is a heterocyclic organic compound derived from quinoline . It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as EQCA, has seen significant advancements in recent years . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Molecular Structure Analysis
Quinoline, the parent compound of EQCA, is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The reduction of carboxylic acid derivatives, such as EQCA, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Physical And Chemical Properties Analysis
Carboxylic acids, like EQCA, have specific physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion . The factors that influence the relative boiling points and water solubilities of various types of compounds were discussed earlier .
Wissenschaftliche Forschungsanwendungen
2-Ethoxyquinoline-6-carboxylic acid; 95% has a variety of uses in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of polysaccharides. Additionally, it has been used in the synthesis of organic semiconductors and in the synthesis of polymers for fuel cells.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-Ethoxyquinoline-6-carboxylic acid are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where metabolites are transformed and intermediates are generated .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxyquinoline-6-carboxylic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a high purity of 95%. However, it has some limitations, such as its low solubility in water and its low volatility, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 2-Ethoxyquinoline-6-carboxylic acid; 95% are numerous. Research is ongoing to further explore its effects on biochemical and physiological processes, as well as to develop new synthetic methods for its production. Additionally, research is being conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Furthermore, research is being conducted to explore its potential use in the synthesis of novel materials, such as organic semiconductors and polymers for fuel cells.
Synthesemethoden
2-Ethoxyquinoline-6-carboxylic acid; 95% can be synthesized from the reaction of 2-ethoxyquinoline and acetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction proceeds in two steps: first, the 2-ethoxyquinoline is converted to the corresponding acetic acid ester, and then the acetic acid ester is converted to the desired 2-Ethoxyquinoline-6-carboxylic acid; 95%. The reaction is generally complete in 30-60 minutes and yields a 95% pure product.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethoxyquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISFJCMOIHCDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














